Product packaging for Androst-4-ene-3,17-dione dioxime(Cat. No.:CAS No. 5953-65-1)

Androst-4-ene-3,17-dione dioxime

Cat. No.: B14152502
CAS No.: 5953-65-1
M. Wt: 316.4 g/mol
InChI Key: HDKWUWWSIDAZMQ-QBWZCQBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-4-ene-3,17-dione dioxime is a chemical derivative of Androst-4-ene-3,17-dione (Androstenedione), a key endogenous steroid hormone and crucial intermediate in the biosynthesis of both testosterone and estrone . The parent compound, Androstenedione, serves as a universal precursor in the steroid metabolic pathway and is a common starting material for the synthesis of a wide range of high-value steroid drugs, including testosterone, estradiol, and various corticosteroids . In industrial biotechnology, Androstenedione is efficiently produced from phytosterols through microbial conversion in engineered bacteria such as Mycolicibacterium neoaurum . The dioxime functional group on this derivative may alter its solubility, receptor binding affinity, or metabolic pathway, making it a compound of interest for investigating novel steroid analogs and their mechanisms of action. This product is intended for research purposes only in laboratory settings. It is strictly not for use in humans, nor for diagnostic, therapeutic, or any other personal applications. Researchers should consult the safety data sheet and handle all materials appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O2 B14152502 Androst-4-ene-3,17-dione dioxime CAS No. 5953-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5953-65-1

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(NZ)-N-[(3E)-3-hydroxyimino-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hydroxylamine

InChI

InChI=1S/C19H28N2O2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21-23)19(15,2)10-8-16(14)18/h11,14-16,22-23H,3-10H2,1-2H3/b20-13+,21-17-

InChI Key

HDKWUWWSIDAZMQ-QBWZCQBYSA-N

Isomeric SMILES

CC12CC/C(=N\O)/C=C1CCC3C2CCC\4(C3CC/C4=N/O)C

Canonical SMILES

CC12CCC(=NO)C=C1CCC3C2CCC4(C3CCC4=NO)C

Origin of Product

United States

Synthetic Methodologies for Androst 4 Ene 3,17 Dione Dioxime and Its Structural Analogs

Foundational and Advanced Synthetic Routes to Steroidal Oximes

The conversion of the keto groups in Androst-4-ene-3,17-dione to oximes is the foundational step in synthesizing the target compound. This transformation can be achieved through various methods, ranging from classical condensation reactions to more sophisticated chemo-, regio-, and stereoselective strategies.

Direct Condensation Reactions from Androst-4-ene-3,17-dione Precursors

The most conventional and widely employed method for the synthesis of steroidal oximes is the direct condensation of a carbonyl compound with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. nih.govencyclopedia.pub In the case of Androst-4-ene-3,17-dione, which possesses two ketone functionalities at the C-3 and C-17 positions, a reaction with at least two equivalents of hydroxylamine in the presence of a base yields the desired Androst-4-ene-3,17-dione dioxime. nih.gov

The reaction is typically performed in a suitable solvent, such as ethanol or pyridine, with the base serving to neutralize the acid liberated from the hydroxylammonium salt. This approach is robust and generally provides good yields of the dioxime product.

Table 1: Typical Conditions for Direct Condensation

Reagents Base Solvent Typical Conditions
Androst-4-ene-3,17-dione, Hydroxylamine Hydrochloride Pyridine Ethanol Reflux

Chemo- and Regioselective Dioxime Formation Strategies

Androst-4-ene-3,17-dione presents a challenge for selectivity as it contains two distinct ketone groups: an α,β-unsaturated ketone in the A-ring (C-3) and a saturated ketone in the D-ring (C-17). These two carbonyls exhibit different electronic and steric environments, which can be exploited to achieve selective oximation.

The C-3 ketone, being part of a conjugated system, may have different reactivity compared to the isolated C-17 ketone. By carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the hydroxylamine reagent, it is possible to preferentially form the C-3 monoxime or the C-17 monoxime. For instance, using a single equivalent of hydroxylamine at lower temperatures might favor reaction at the more reactive ketone. While specific studies on the regioselective oximation of Androst-4-ene-3,17-dione are not extensively detailed in the provided context, the principles of regioselective synthesis in steroid chemistry, such as in the formation of D-annulated pentacyclic steroids, demonstrate that selective reactions at specific positions are feasible. nih.govmdpi.com

Stereoselective Synthesis of (E) and (Z) Isomers of this compound

The formation of oximes from non-symmetrical ketones, such as those at the C-3 and C-17 positions of the steroid nucleus, can result in the formation of two geometric isomers, designated as (E) and (Z). nih.gov The synthesis of a specific isomer is often crucial for biological activity. Chemical methods for oxime synthesis typically yield a mixture of these isomers. researchgate.net

Several strategies have been developed for the stereoselective synthesis of oxime isomers.

Catalytic Methods : The use of specific catalysts can direct the reaction towards a preferred isomer. For example, the conversion of ketones to their corresponding oximes using hydroxylamine hydrochloride can be catalyzed by CuSO4 and K2CO3 to achieve high stereoselectivity under mild conditions. researchgate.netthieme-connect.com

Isomerization via Hydrochloride Salts : A common method to obtain the pure (E) isomer involves treating a mixture of (E) and (Z) isomers with a protic acid like anhydrous HCl in an organic solvent. google.com This often leads to the precipitation of the hydrochloride salt of the thermodynamically more stable (E) isomer, which can then be isolated and neutralized to yield the pure (E)-oxime. google.com

Table 2: Methods for Stereoselective Oxime Synthesis

Method Reagents/Conditions Outcome
Catalysis Hydroxylamine HCl, CuSO4, K2CO3 Highly stereoselective conversion to corresponding oximes. researchgate.netthieme-connect.com

Design and Chemical Derivatization of the this compound Scaffold

Modification of the basic this compound structure is a key strategy for developing new analogs with potentially enhanced or novel biological activities. These modifications can involve adding substituents at various positions or altering the core steroidal ring system.

Introduction of Substituents for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, this would involve synthesizing a library of derivatives with different substituents on the steroid nucleus and evaluating their activities.

Although SAR studies specifically for the dioxime are not detailed, extensive research on other Androst-4-ene-3,17-dione derivatives provides a blueprint for this approach. For instance, various A- and B-ring substituted derivatives of androst-4-ene-3,6,17-trione and 6-alkyl- and 6-arylandrost-4-ene-3,17-diones have been synthesized and evaluated as aromatase inhibitors. nih.govnih.govresearchgate.net These studies introduced substituents such as methyl, ethyl, phenyl, and vinyl groups at positions C-2, C-4, and C-6. nih.govnih.govresearchgate.net A similar strategy could be applied to the dioxime scaffold to probe how size, electronics, and hydrophobicity of substituents influence biological outcomes.

Table 3: Potential Substitutions for SAR Studies on the Dioxime Scaffold (Hypothetical)

Position of Substitution Example Substituent Potential Impact on Activity
C-2 Methyl, Acetoxy Alter steric interactions within a binding pocket. nih.gov
C-4 Methoxy, Hydroxy Modify electronic properties and hydrogen bonding potential. nih.gov

Modification of the Steroidal Nucleus in Dioxime Derivatives

Altering the fundamental carbocyclic framework of the steroid is a more profound modification that can lead to compounds with significantly different shapes, flexibilities, and biological profiles. nih.govencyclopedia.pub This can be achieved by fusing new rings onto the existing A-D ring system.

Examples of such modifications in the broader field of steroid chemistry include:

Annulation of Heterocyclic Rings : The synthesis of pyridosteroids, where a pyridine ring is fused to the steroid skeleton, has been reported as a promising new class of compounds. nih.gov This could be achieved by transforming the existing A-ring of this compound into a pyridine-fused system.

Formation of New Carbocyclic Rings : An efficient method for the synthesis of D-annulated pentacyclic steroids has been developed via an interrupted Nazarov cyclization. nih.govmdpi.com Applying such a reaction to a suitable precursor derived from this compound could generate novel pentacyclic dioxime structures.

These advanced synthetic strategies open avenues to novel chemical entities where the characteristic dioxime functionality is presented on an unconventional steroidal framework, potentially leading to new therapeutic applications.

Biotransformation and Microbial Synthesis Approaches for Steroidal Dioxime Precursors

The synthesis of steroidal dioximes, such as this compound, relies on the availability of the corresponding diketone precursor, androst-4-ene-3,17-dione (AD). Microbial biotransformation has emerged as a highly efficient and environmentally sustainable alternative to traditional chemical synthesis for producing AD and related steroidal intermediates. nih.govlibretexts.org This approach harnesses the enzymatic machinery of microorganisms to carry out specific and selective modifications on readily available sterol substrates, such as phytosterols and cholesterol. nih.govnih.gov These microbial conversions are lauded for their high regio- and stereospecificity, which often surpasses what can be achieved through conventional chemical methods. umich.edu

Microbial transformations offer several advantages over chemical synthesis, including milder reaction conditions, reduced use of hazardous reagents, and the potential for fewer side products, simplifying purification processes. nih.gov A variety of microorganisms, including bacteria and fungi, have been identified and, in some cases, genetically engineered to optimize the production of key steroidal synthons like AD and androsta-1,4-diene-3,17-dione (ADD). researchgate.netresearchgate.net

The primary microbial process for producing androst-4-ene-3,17-dione involves the selective cleavage of the side chain from sterol precursors. umich.edu Genera such as Mycobacterium, Arthrobacter, Brevibacterium, and Rhodococcus are well-known for their ability to perform this side-chain degradation. nih.govnih.gov For instance, engineered strains of Mycobacterium neoaurum have been developed to efficiently convert phytosterols into AD. researchgate.net By inactivating specific genes responsible for the degradation of the steroid's core ring structure, these modified strains can accumulate AD as a final product. researchgate.net

In addition to side-chain cleavage, microorganisms can introduce hydroxyl groups at various positions on the steroid nucleus, leading to the formation of hydroxylated analogs of androst-4-ene-3,17-dione. wikipedia.org These hydroxylated derivatives are also valuable precursors for synthesizing a broader range of steroidal compounds. Fungal species are particularly adept at hydroxylation reactions. nih.gov For example, Aspergillus and Fusarium species have been shown to hydroxylate androst-4-ene-3,17-dione at various positions. The resulting hydroxylated AD can then be chemically converted to the corresponding dioxime.

The biotransformation process can be influenced by various factors, including the choice of microorganism, the substrate used, and the fermentation conditions. The table below summarizes several microbial transformations that yield precursors for steroidal dioximes.

MicroorganismSubstrateProductYield
Engineered Mycobacterium neoaurumPhytosterolsAndrost-4-ene-3,17-dione (AD)High
Rhodococcus coprophilus DSM 43347CortisonePrednisone94%
Rhodococcus coprophilus DSM 43347HydrocortisonePrednisolone97%
Mycolicibacterium sp. HK-90DiosgeninAndrost-4-ene-3,17-dione (AD) and other steroid precursorsNot specified
Arthrobacter simplexβ-sitosterolAndrost-4-ene-3,17-dione (AD)Not specified
Mycobacterium sp. NRRL B-3683β-sitosterolAndrosta-1,4-diene-3,17-dione (ADD)Not specified

Once the steroidal diketone precursor, such as androst-4-ene-3,17-dione, is produced and purified from the microbial fermentation broth, it can be readily converted to the corresponding dioxime through a standard chemical reaction. This typically involves reacting the diketone with hydroxylamine hydrochloride in the presence of a base. nih.gov This two-step approach, combining microbial synthesis of the precursor with a subsequent chemical oximation, represents a powerful and sustainable strategy for the production of steroidal dioximes.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Spectroscopic Techniques for Elucidating the Molecular Structure of Androst-4-ene-3,17-dione Dioxime

The conversion of the 3,17-dione to a 3,17-dioxime would be readily confirmed by a suite of spectroscopic methods. These techniques provide a detailed picture of the molecule's atomic connectivity and functional groups.

High-Resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments would be essential.

In the ¹H NMR spectrum, the disappearance of the characteristic olefinic proton signal of the parent compound, Androst-4-ene-3,17-dione, would be a key indicator. New signals corresponding to the protons of the N-OH groups of the oximes would appear, typically in a downfield region. The chemical shifts of the protons adjacent to the C-3 and C-17 positions would also experience significant shifts due to the change in the electronic environment from a carbonyl group to an oxime.

The ¹³C NMR spectrum provides complementary information. The prominent signals for the ketone carbons (C-3 and C-17) in Androst-4-ene-3,17-dione, which typically appear around 200 ppm, would be absent in the spectrum of the dioxime. researchgate.netchemicalbook.com In their place, new signals for the oxime carbons would be observed at a significantly different chemical shift, providing definitive evidence of the conversion. Isotope-labeled analogues, such as those containing ¹³C, can be used to further confirm assignments. isotope.comsigmaaldrich.com

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons in the this compound molecule, allowing for a complete and unambiguous assignment of the entire spin system. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to define the stereochemistry of the oxime groups (E/Z isomerism). researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shift Changes from Androst-4-ene-3,17-dione to its Dioxime

Carbon Atom Androst-4-ene-3,17-dione (Predicted δ, ppm) This compound (Predicted δ, ppm)
C-3 ~199 ~150-160
C-4 ~124 Shifted
C-5 ~171 Shifted

Note: The predicted values for the dioxime are based on typical shifts for oxime carbons and would require experimental verification.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular formula, which would be higher than that of the parent dione (B5365651) due to the addition of two hydroxylamine (B1172632) moieties.

Tandem MS (MS/MS) would be invaluable for structural confirmation. nih.gov By selecting the molecular ion and subjecting it to fragmentation, a characteristic pattern of daughter ions would be produced. The fragmentation pathways would be expected to differ significantly from those of Androst-4-ene-3,17-dione, with characteristic losses of water (H₂O), hydroxyl radicals (•OH), and other small neutral molecules from the oxime functionalities. These fragmentation patterns serve as a fingerprint for the compound's identity. massbank.eu High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition. massbank.eu

Table 2: Predicted Mass Spectrometry Data

Compound Molecular Formula Exact Mass Key Fragmentation Pathways
Androst-4-ene-3,17-dione C₁₉H₂₆O₂ 286.1933 Characteristic steroid ring fragmentations. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Androst-4-ene-3,17-dione shows strong absorption bands corresponding to the C=O stretching of the ketone groups (typically around 1650-1740 cm⁻¹). nih.gov In the spectrum of this compound, these C=O bands would be absent. Instead, new characteristic bands would appear for the C=N stretching of the oxime (around 1640-1690 cm⁻¹) and the broad O-H stretching of the oxime's hydroxyl group (around 3150-3650 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. Androst-4-ene-3,17-dione has a characteristic UV absorption maximum due to the α,β-unsaturated ketone system. The formation of the dioxime at the C-3 position would alter this chromophore, leading to a shift in the absorption maximum (λmax) to a different wavelength, reflecting the new conjugated C=C-C=N-OH system.

Table 3: Predicted IR and UV-Vis Data

Technique Androst-4-ene-3,17-dione This compound
IR (cm⁻¹) ~1740 (C-17 C=O), ~1665 (C-3 C=O) Absence of C=O, presence of C=N (~1650) and broad O-H (~3400)

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like steroids and their derivatives. mdpi.comresearchgate.net For this compound, a reversed-phase HPLC method, likely using a C18 column, would be developed. mdpi.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

The retention time of the dioxime would differ significantly from the parent dione due to the change in polarity. The increased polarity from the two hydroxyl groups in the dioxime would likely lead to a shorter retention time compared to the less polar dione under reversed-phase conditions. HPLC coupled with a UV detector set at the new λmax of the dioxime would allow for quantitative analysis and purity assessment. mdpi.com This technique is also used in the analysis of metabolites of related compounds. nih.gov

Table 4: Typical HPLC Parameters for Steroid Analysis

Parameter Setting
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) mdpi.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradient mdpi.com
Flow Rate ~1.0 mL/min mdpi.com
Detection UV at a specific wavelength (e.g., 240 nm for the parent dione) mdpi.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the dioxime itself might have limited thermal stability, GC-MS is a powerful technique for its analysis after derivatization. dshs-koeln.de The polar N-OH groups of the oximes would typically be derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers. nist.govnist.gov This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.

The GC-MS analysis would provide a retention time characteristic of the derivatized this compound and a mass spectrum of the derivatized molecule. The mass spectrum would show a molecular ion corresponding to the TMS-derivatized dioxime and a fragmentation pattern that can be used for definitive identification. This approach is commonly used in steroid analysis for doping control and metabolic studies. dshs-koeln.deresearchgate.net

Table 5: Chemical Compounds Mentioned

Compound Name
Androst-4-ene-3,17-dione
This compound
Hydroxylamine
Acetonitrile
Methanol

Elemental Analysis for Empirical Formula Validation

Specific elemental analysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, nitrogen, and oxygen, could not be located in published scientific literature. This analysis is crucial for validating the compound's empirical formula.

Crystallographic Analysis for Solid-State Structure Determination

There are no available crystallographic studies for this compound in the searched databases. Such an analysis would provide critical information about the molecule's three-dimensional arrangement in the solid state, including details on the crystal system, space group, unit cell dimensions, and atomic coordinates.

Molecular Interactions and Mechanistic Studies in Biological Systems

Enzyme Modulation and Inhibition Profiles of Androst-4-ene-3,17-dione Dioxime and Related Steroidal Oximes

The introduction of oxime functional groups to the steroidal backbone can significantly alter the molecule's interaction with various enzymes. Research in this area has primarily focused on enzymes involved in steroid metabolism.

Aromatase:

Inhibition of Aromatase by Steroidal 17-Oxime Analogs

Compound Aromatase Inhibition (%) at 100 nM
Formestane (4-hydroxy-4-androstene-3,17-dione) 74.2
4-Chloro-3β-hydroxy-4-androsten-17-one oxime 93.8
4-Azido-3β-hydroxy-4-androsten-17-one oxime 32.8

Data sourced from a study on substituted C19 steroidal 17-oxime analogs. nih.gov

5α-Reductase:

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors of this enzyme are used in the management of conditions like benign prostatic hyperplasia and androgenic alopecia. Steroidal oximes have been identified as a class of experimental 5α-reductase inhibitors. wikipedia.org However, specific data on the inhibitory activity of this compound against 5α-reductase is not currently available in scientific literature. Studies on related 4-substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17β-carboxamides have shown moderate inhibitory activity against human type II 5α-reductase, indicating that modifications at the C-4 and C-17 positions can influence enzyme inhibition. nih.gov For example, 4-hydroxyandrost-4-ene-3,17-dione and its metabolite, 4-hydroxytestosterone, have been shown to be weak inhibitors of 5α-reductase with IC50 values in the micromolar range. nih.gov

17β-Hydroxysteroid Dehydrogenase (17β-HSD):

This family of enzymes plays a crucial role in the final steps of steroidogenesis, catalyzing the conversion of less active 17-keto steroids to their more potent 17β-hydroxy counterparts. For example, 17β-HSD type 3 converts androst-4-ene-3,17-dione to testosterone. nih.gov While there is considerable interest in developing inhibitors for various 17β-HSD isoforms, nih.govmdpi.com there is a lack of specific research on the inhibitory profile of this compound against these enzymes.

The interaction of steroidal oximes with other enzyme classes, such as cholinesterases, is an area with limited investigation. While some oxime-containing compounds are known to act as reactivators of inhibited acetylcholinesterase, these are typically not steroidal in nature. mmsl.cznih.govsrce.hryoutube.com There is currently no available scientific literature detailing the interaction of this compound with cholinesterases.

Receptor Binding and Ligand-Target Recognition Investigations

The ability of a compound to bind to specific cellular receptors is a key determinant of its biological effects. For steroidal molecules, interactions with steroid hormone receptors are of particular interest.

The androgen receptor (AR) is the primary mediator of the physiological effects of androgens. The parent compound, androst-4-ene-3,17-dione, is known to bind to the androgen receptor, although with a lower potency than dihydrotestosterone. nih.gov Studies on the metabolite 4-hydroxytestosterone, derived from 4-hydroxyandrost-4-ene-3,17-dione, have shown it to be a potent binder to the androgen receptor. nih.gov However, specific data on the binding affinity of this compound for the androgen receptor is not documented in the available scientific literature.

Beyond the androgen receptor, steroids can interact with a range of other receptors, including the estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors. There is currently no available research that has investigated the binding profile of this compound with these other steroid receptors.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

While specific structure-activity relationship (SAR) studies for this compound are not available, general principles from related steroidal compounds can provide some insights. For aromatase inhibitors based on the androstenedione (B190577) framework, modifications at the C-4 position have been shown to be consistent with a hydrophobic pocket in the active site around this region. nih.gov The introduction of an oxime group at various positions on the steroid scaffold has been shown to influence biological activity, suggesting that the position of the hydroximino group can lead to significant changes in antitumor and enzyme inhibitory activities.

Due to a lack of available scientific research and literature specifically detailing the molecular interactions, mechanistic studies, and computational chemistry of this compound, it is not possible to generate an article that adheres to the requested detailed outline and stringent content requirements.

Correlations between its structural modifications and in vitro biological potency.

The influence of its stereochemistry on molecular recognition processes.

Molecular docking simulations to predict its binding affinity.

Quantum chemical calculations for its electronic properties and reactivity.

Molecular dynamics simulations for its conformational analysis.

Without any available data or research findings on these specific topics for this compound, an accurate and informative article meeting the user's professional and authoritative standards cannot be constructed. Any attempt to generate such content would be speculative and would not be based on verifiable scientific evidence.

Research Applications and Future Directions in Steroidal Dioxime Chemistry

Application of Androst-4-ene-3,17-dione Dioxime as a Chemical Probe in Steroid Biochemistry

Androst-4-ene-3,17-dione, a key intermediate in the biosynthesis of androgens and estrogens, serves as a foundational structure for the synthesis of various derivatives, including its dioxime. wikipedia.orgnih.gov The introduction of oxime groups at the C-3 and C-17 positions of the androstane (B1237026) nucleus can significantly alter its biological activity, making this compound a valuable chemical probe for investigating the intricate network of steroid metabolism and action. nih.govencyclopedia.pub

Furthermore, the metabolism of androst-4-ene-3,17-dione itself is a complex process involving multiple enzymes, including 5α-reductase and various hydroxysteroid dehydrogenases. nih.govmdpi.com By introducing the dioxime modification, researchers can study how this alteration affects metabolic pathways. For example, the presence of the oxime groups might hinder or completely block the action of certain metabolic enzymes, allowing for the isolation and study of specific metabolic steps. This makes this compound a useful tool for mapping steroid metabolic networks and understanding the substrate specificity of the enzymes involved.

Strategic Development of Novel Steroidal Oxime-Based Chemical Probes for Targeted Research

The development of novel chemical probes is a cornerstone of modern chemical biology and drug discovery. The steroidal skeleton provides a versatile scaffold for the design of such probes due to its ability to penetrate cell membranes and interact with various biological targets. nih.gov The synthesis of steroidal oximes is often achieved through the reaction of a ketone or aldehyde with hydroxylamine (B1172632). nih.govencyclopedia.pub This straightforward synthesis allows for the introduction of the oxime group at various positions on the steroid nucleus, leading to a diverse library of compounds for screening. nih.gov

A key strategy in developing targeted probes is the "reverse design" approach, where knowledge from existing potent and selective ligands is used to create new probes. semanticscholar.org By understanding the structure-activity relationships (SAR) of known steroidal ligands, researchers can strategically place oxime functionalities to enhance affinity and selectivity for a particular enzyme or receptor. encyclopedia.pub For instance, if a particular region of the steroid is known to be critical for binding, modifications in other areas, such as the introduction of an oxime group, can be explored to fine-tune the interaction or to introduce a point of attachment for a reporter group (e.g., a fluorescent tag or a biotin (B1667282) moiety) without disrupting the primary binding event.

The development of such probes has led to significant advances in understanding the biological roles of various steroid-related targets. For example, novel steroidal oximes have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.govresearchgate.net These studies often reveal that the position and stereochemistry of the oxime group can have a profound impact on biological activity. nih.govencyclopedia.pub

Below is a table summarizing the antiproliferative activity of some novel steroidal oximes:

CompoundCancer Cell LineIC50 (µM)Reference
9d HepG2, Sk-Hep1, MCF-7, MDA-MB231<20 nih.gov
9f HepG2, Sk-Hep1, MCF-7, MDA-MB231<20 nih.gov
9h HepG2, Sk-Hep1, MCF-7, MDA-MB231<20 nih.gov
9j HepG2, Sk-Hep1, MCF-7, MDA-MB231<20 nih.gov
9m HepG2, Sk-Hep1, MCF-7, MDA-MB231<20 nih.gov
EP2OX PC3, H1299, HCC18061.13 - 3.70 nih.gov
OX1 PC3, H1299, HCC180618.69 - 29.95 nih.gov

Interdisciplinary Research Integrating Chemical Synthesis, Advanced Analytics, and Computational Biology

The successful development and application of steroidal dioxime probes necessitate a highly interdisciplinary approach. This involves a synergistic collaboration between synthetic chemists, analytical scientists, and computational biologists.

Chemical Synthesis: The foundation of this research lies in the ability to synthesize novel and structurally diverse steroidal oximes. Synthetic chemists are crucial for designing and executing efficient synthetic routes to these compounds, including stereoselective methods to control the E/Z isomerism of the oxime group, which can significantly influence biological activity. nih.govencyclopedia.pub

Advanced Analytics: Once synthesized, these compounds must be thoroughly characterized. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are essential for confirming the structure and purity of the synthesized probes. Furthermore, techniques like enzyme-linked immunosorbent assays (ELISAs) and various bioassays are used to evaluate the biological activity of these compounds. mdpi.com For instance, studies on the antiproliferative effects of novel steroidal oximes rely on cell-based assays to determine their potency and selectivity. nih.govnih.gov

Computational Biology: Computational methods play an increasingly important role in modern drug discovery and probe development. Molecular modeling and docking studies can predict how a steroidal dioxime might bind to a target enzyme or receptor. This information can guide the design of new probes with improved affinity and selectivity, thereby reducing the number of compounds that need to be synthesized and tested. Computational approaches can also help to rationalize observed structure-activity relationships, providing insights into the key molecular interactions that govern biological activity.

The integration of these disciplines creates a powerful feedback loop: computational predictions guide synthetic efforts, which are then validated by analytical and biological testing. The experimental results, in turn, refine the computational models, leading to a more efficient and targeted discovery process.

Emerging Methodologies in the Study of Steroid-Enzyme/Receptor Systems

The study of steroid-enzyme and steroid-receptor interactions is constantly evolving with the advent of new technologies. These emerging methodologies provide unprecedented insights into the dynamic and complex nature of these biological systems.

One area of significant advancement is in the field of structural biology . Cryo-electron microscopy (cryo-EM) is revolutionizing the study of large protein complexes, including membrane-bound receptors and enzymes that are often challenging to crystallize. This technique can provide high-resolution structural information that is invaluable for understanding how steroidal ligands, including dioxime derivatives, bind to their targets.

Chemical proteomics is another powerful approach that is being used to identify the protein targets of small molecules. nih.gov By using chemical probes that are derivatized with a reactive group and a reporter tag, researchers can covalently label the binding partners of a steroidal oxime within a complex biological sample. Subsequent proteomic analysis can then identify these labeled proteins, revealing both known and novel targets.

Furthermore, there is a growing appreciation for the non-classical or genomic-independent actions of steroid hormones . nih.gov These rapid signaling events are often mediated by membrane-associated receptors and can have profound physiological effects. The development of specific chemical probes, including steroidal dioximes, that can selectively modulate these pathways is a key area of future research.

Finally, the development of selective androgen receptor modulators (SARMs) highlights the potential for designing tissue-selective drugs. mdpi.com While not oximes, the principles behind their design—achieving a desired anabolic effect with reduced androgenic side effects—can be applied to the development of novel steroidal oxime-based therapeutics. The goal is to create compounds that have a specific and targeted effect, minimizing off-target interactions and associated side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing Androst-4-ene-3,17-dione derivatives, and how are dioxime modifications introduced?

  • Answer : The parent compound, Androst-4-ene-3,17-dione, is synthesized via microbial biotransformation of phytosterols using strains like Mycobacterium spp., which oxidize sterol side chains to yield key intermediates . For dioxime derivatives (e.g., bis(O-methyloxime)), oxime formation typically involves reacting ketone groups with hydroxylamine derivatives under controlled pH and temperature. While direct evidence for dioxime synthesis is limited, analogous protocols for oxime functionalization (e.g., trimethylsilyl oxime derivatives) suggest refluxing in ethanol with hydroxylamine hydrochloride . Critical reaction conditions include anhydrous solvents, nitrogen atmospheres, and purification via column chromatography .

Q. Which analytical techniques are validated for purity assessment and structural characterization of Androst-4-ene-3,17-dione derivatives?

  • Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis, achieving >98% accuracy for steroidal compounds like 4-Androstene-3,6,17-trione . Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For dioxime derivatives, X-ray crystallography and Density Functional Theory (DFT) calculations are used to resolve tautomeric equilibria and hydrogen-bonding networks . Stability testing under varying storage conditions (e.g., refrigeration, humidity control) is recommended to prevent degradation .

Q. What safety protocols are essential for handling Androst-4-ene-3,17-dione derivatives in laboratory settings?

  • Answer : Based on GHS classifications, derivatives such as 4-methoxy-Androst-4-ene-3,17-dione require:

  • PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact (H315/H319) .
  • Ventilation : Local exhaust systems to minimize inhalation of aerosols (H335) .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
    • Acute toxicity (H302) necessitates immediate medical consultation upon ingestion .

Advanced Research Questions

Q. How do microbial strain mutations optimize the biotransformation of Androst-4-ene-3,17-dione into pharmacologically relevant intermediates?

  • Answer : Engineered strains like Mycobacterium neoaurum ST-095 enhance the yield of androsta-1,4-diene-3,17-dione (ADD) by overexpressing 3-ketosteroid-Δ¹-dehydrogenase (KstD). Mutations in KstD active sites alter substrate specificity, shifting product ratios (e.g., ADD/androstenedione) . Fermentation parameters (pH 7.0, 30°C, agitation rate) and two-phase partitioning bioreactors improve substrate solubility and reduce toxicity . Comparative genomic analysis of high-yield strains (e.g., VKM Ac-1815D) identifies upregulated cytochrome P450 enzymes critical for sterol side-chain cleavage .

Q. What experimental strategies resolve contradictions in reported enzymatic activities of Androst-4-ene-3,17-dione monooxygenase (EC 1.14.99.12)?

  • Answer : Discrepancies in catalytic efficiency (e.g., testololactone vs. hydroxylated products) arise from assay conditions (e.g., O₂ availability, electron donor specificity). Standardizing assays with purified enzyme, NADPH as a cofactor, and anaerobic chambers can isolate oxygenase activity . Kinetic isotope effect (KIE) studies using deuterated substrates differentiate rate-limiting steps (e.g., C-H bond cleavage vs. electron transfer) . Structural homology modeling (e.g., against CYP19A1) identifies residues governing regioselectivity .

Q. How can computational chemistry predict the reactivity and stability of Androst-4-ene-3,17-dione dioxime derivatives?

  • Answer : DFT calculations (B3LYP/6-311G**) optimize geometry, frontier molecular orbitals (HOMO/LUMO), and Mulliken charges to predict nucleophilic/electrophilic sites . Molecular dynamics simulations assess solvent effects (e.g., ethanol vs. DMSO) on tautomer stability. For photodegradation studies, time-dependent DFT (TD-DFT) models UV-Vis spectra and identifies reactive excited states . Comparative studies with experimental IR/Raman spectra validate computational predictions .

Methodological Considerations

  • Enzyme Assays : Use stopped-flow spectroscopy to monitor real-time oxidation of androstenedione by EC 1.14.99.12 .
  • Microbial Screening : High-throughput LC-MS/MS quantifies ADD/androstenedione ratios in Mycobacterium cultures .
  • Theoretical Modeling : Gaussian 09 or ORCA software packages for DFT studies; PyMol for structural visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.